1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a difluoromethoxy group, a sulfonyl group, and a piperazine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the naphthalene derivative:
Sulfonylation: The naphthalene derivative is then subjected to sulfonylation using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.
Piperazine coupling: The sulfonylated naphthalene derivative is then reacted with a piperazine derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the naphthalene moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as a drug candidate, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Pharmacology: It can be used to study the interactions with various biological targets, including enzymes and receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-{[6-(Methoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine
- 1-{[6-(Ethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine
Uniqueness
The presence of the difluoromethoxy group in 1-{[6-(Difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl}-4-(prop-2-yn-1-yl)piperazine distinguishes it from similar compounds. This group can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its suitability for specific applications.
Properties
IUPAC Name |
1-[[6-(difluoromethoxy)-3,4-dihydronaphthalen-2-yl]sulfonyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-2-7-21-8-10-22(11-9-21)26(23,24)17-6-4-14-12-16(25-18(19)20)5-3-15(14)13-17/h1,3,5,12-13,18H,4,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAZMUXDMCAIEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)S(=O)(=O)C2=CC3=C(CC2)C=C(C=C3)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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